

# 2,4-Dimethylthiophene CAS number 638-00-6

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## Compound of Interest

Compound Name: 2,4-Dimethylthiophene

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An In-depth Technical Guide to **2,4-Dimethylthiophene**

CAS Number: 638-00-6

## Introduction

**2,4-Dimethylthiophene** is a heterocyclic organic compound belonging to the thiophene family. It is characterized by a five-membered aromatic ring containing one sulfur atom, with methyl groups substituted at the 2 and 4 positions. This compound serves as a valuable building block in organic synthesis and has applications in various fields, including the development of pharmaceuticals and as a component in flavoring agents.[1][2][3] Its unique electronic and structural properties, conferred by the sulfur-containing aromatic ring, make it an important intermediate for creating more complex molecules.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, applications, and safety protocols for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

**2,4-Dimethylthiophene** is a colorless to light yellow liquid with a characteristic sulfurous odor.[6] It is generally insoluble in water but soluble in many organic solvents such as ethanol and ether.[1][6] A summary of its key physicochemical properties is presented below.

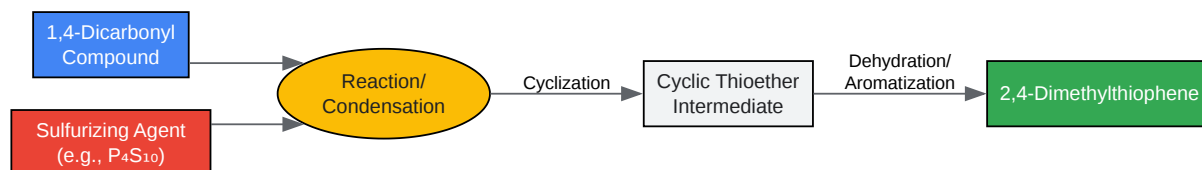
Property	Value	Reference
CAS Number	638-00-6	[7]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> S	[6][7]
Molecular Weight	112.19 g/mol	[6][7]
Appearance	Colorless to light yellow liquid	[6]
Density	0.99 - 0.994 g/cm <sup>3</sup>	[6][7]
Boiling Point	138 - 141 °C at 760 mmHg	[1][6][7]
Melting Point	-66.9 °C (estimate) to -41 °C	[6][7]
Flash Point	22.78 °C (73.00 °F) to 26 °C	[1][6]
Refractive Index	~1.522	[6]
Vapor Pressure	8.262 mmHg at 25 °C (estimate)	[1]
Solubility	Insoluble in water; Soluble in alcohol, ether	[1][6]

## Synthesis and Experimental Protocols

The synthesis of substituted thiophenes can be achieved through various methods. A classic and widely applicable method is the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[8]

### General Synthesis: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis allows for the creation of thiophenes from 1,4-dicarbonyl compounds using a sulfur source like phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>) or Lawesson's reagent.[8] These reagents act as both sulfurizing and dehydrating agents.[8] The reaction is believed to proceed through the conversion of the carbonyls to thiocarbonyls, followed by cyclization and aromatization.



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Caption: Paal-Knorr synthesis workflow for thiophenes.

## Experimental Protocol: Synthesis of 2,4-Dimethylthiophene (Illustrative)

This protocol is an illustrative example based on the Paal-Knorr synthesis methodology. The specific 1,4-dicarbonyl precursor for **2,4-dimethylthiophene** would be 3-methyl-2,5-hexanedione.

Materials:

- 3-methyl-2,5-hexanedione
- Lawesson's reagent or Phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>)
- Anhydrous toluene or xylene (solvent)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (5% aqueous)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-2,5-hexanedione (1 equivalent) in anhydrous toluene.
- **Addition of Sulfurizing Agent:** Under a nitrogen or argon atmosphere, add Lawesson's reagent (0.5 equivalents) or  $P_4S_{10}$  (0.25 equivalents) portion-wise to the stirred solution. The reaction may be exothermic.
- **Reflux:** Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of 5% sodium bicarbonate to neutralize acidic byproducts and decompose any remaining sulfurizing agent. Caution: This may produce toxic  $H_2S$  gas and should be performed in a well-ventilated fume hood.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5%  $NaHCO_3$  solution, water, and finally brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **2,4-dimethylthiophene**.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2,4-Dimethylthiophene**.

Spectroscopy Type	Expected Peaks / Chemical Shifts ( $\delta$ )
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ ~6.7-6.8 ppm (s, 1H, H-5), $\delta$ ~6.5-6.6 ppm (s, 1H, H-3), $\delta$ ~2.4 ppm (s, 3H, $\text{CH}_3$ at C-2), $\delta$ ~2.2 ppm (s, 3H, $\text{CH}_3$ at C-4)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ ~138 ppm (C-2), $\delta$ ~135 ppm (C-4), $\delta$ ~123 ppm (C-5), $\delta$ ~120 ppm (C-3), $\delta$ ~15 ppm ( $\text{CH}_3$ at C-2), $\delta$ ~14 ppm ( $\text{CH}_3$ at C-4)
IR Spectroscopy ( $\text{cm}^{-1}$ )	~3100 $\text{cm}^{-1}$ (C-H stretch, aromatic), ~2950-2850 $\text{cm}^{-1}$ (C-H stretch, aliphatic), ~1550-1450 $\text{cm}^{-1}$ (C=C stretch, aromatic ring), ~850-700 $\text{cm}^{-1}$ (C-S stretch)

## Experimental Protocol: NMR Data Acquisition

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural verification.

Materials:

- **2,4-Dimethylthiophene** sample (~10-20 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% TMS (Tetramethylsilane)
- NMR tube (5 mm diameter)
- Pipette

Procedure:

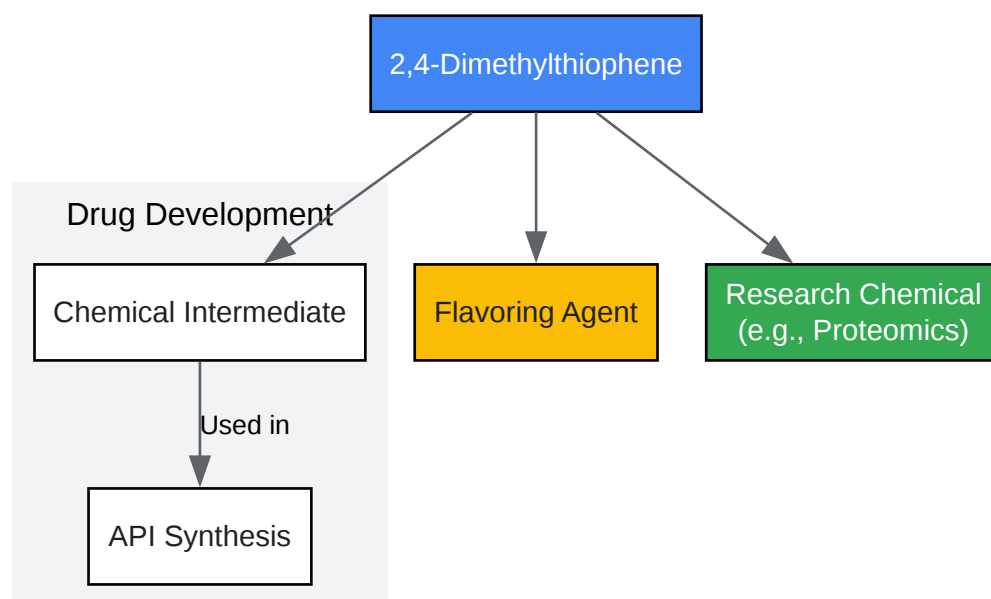
- Sample Preparation: Dissolve approximately 10-20 mg of the purified **2,4-dimethylthiophene** sample in ~0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) directly in a clean, dry NMR tube.
- Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
  - Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub> solvent.
  - Shim the magnetic field to optimize homogeneity.
  - Acquire a standard <sup>1</sup>H NMR spectrum. Set the spectral width to cover the expected range (e.g., 0-10 ppm) and use an appropriate number of scans (e.g., 16-64) for a good signal-to-noise ratio.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. Set the spectral width to cover the expected range (e.g., 0-160 ppm) and acquire a sufficient number of scans for signal averaging, as the <sup>13</sup>C nucleus is less sensitive.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS internal standard at 0.00 ppm for <sup>1</sup>H NMR and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C NMR.

## Applications

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities.<sup>[3][5]</sup> **2,4-Dimethylthiophene** serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).<sup>[4][9]</sup>

- Pharmaceutical Intermediate: It is a building block for therapeutic compounds. The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.<sup>[3][5]</sup> Its substitution pattern allows for the regioselective introduction of other functional groups.
- Flavoring Agent: It is used in the food industry as a flavoring agent.<sup>[1]</sup>
- Research Chemical: It is used as a biochemical for proteomics and other research applications.<sup>[2]</sup>



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Caption: Applications of **2,4-Dimethylthiophene**.

## Safety and Handling

**2,4-Dimethylthiophene** is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.<sup>[10][11]</sup> It causes skin and serious eye irritation.<sup>[7][10][11]</sup> Proper safety precautions are mandatory when handling this chemical.

## GHS Hazard Information

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 2 / 3	H225: Highly flammable liquid and vapor
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed
Acute Toxicity (Dermal)	Category 4	H312: Harmful in contact with skin
Acute Toxicity (Inhalation)	Category 4	H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation
Hazardous to the Aquatic Environment	Chronic 3	H412: Harmful to aquatic life with long lasting effects

Data compiled from multiple sources which may show slight variations.[\[10\]](#)[\[11\]](#)

## Handling and Storage

Personal Protective Equipment (PPE):

- Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[\[7\]](#)
- Use in a well-ventilated area or under a chemical fume hood.[\[12\]](#)

Handling:

- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[\[11\]](#)[\[12\]](#)
- Use only non-sparking tools and take precautionary measures against static discharge.[\[11\]](#)  
[\[12\]](#)
- Avoid breathing vapors or mist.[\[12\]](#)
- Wash hands and any exposed skin thoroughly after handling.[\[12\]](#)



#### Storage:

- Store in a cool, dry, and well-ventilated area.[6][12]
- Keep the container tightly closed and store in a dark place.[6][7]
- For long-term storage, keep in a freezer under an inert atmosphere (e.g., at -20°C).[7]
- Store separately from oxidizing agents and other incompatible materials.[6]

## Conclusion

**2,4-Dimethylthiophene** (CAS: 638-00-6) is a versatile heterocyclic compound with significant applications in both industrial and research settings. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible building block for medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is crucial for its proper identification and use in complex synthetic pathways. Adherence to strict safety and handling protocols is essential due to its flammability and toxicity. This guide provides the foundational technical information required for professionals to effectively and safely utilize **2,4-Dimethylthiophene** in their work.

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